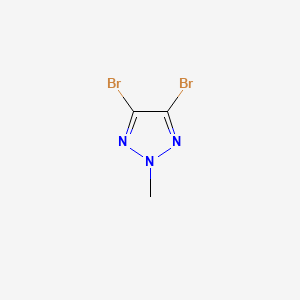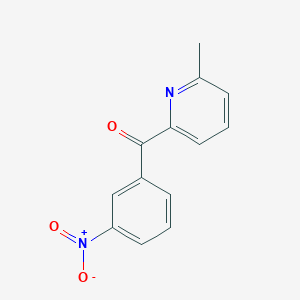
N-tert-butyl-1-methylcyclopropane-1-sulfonamide
Übersicht
Beschreibung
N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a compound related to the family of sulfonamides, which are known for their versatile applications in organic synthesis. The tert-butyl group attached to the nitrogen atom is a common structural motif in this class of compounds, providing steric bulk and influencing the reactivity and stability of the molecule.
Synthesis Analysis
The synthesis of related N-tert-butyl sulfonamide compounds involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, as described in the preparation of N-tert-butanesulfinyl imines. These imines are highly versatile intermediates for the asymmetric synthesis of amines, which can be further transformed into a wide range of enantioenriched amines, amino acids, and amino alcohols .
Molecular Structure Analysis
The molecular structure of tert-butyl sulfonamide derivatives often features strong interactions between the sulfonyl group and adjacent rings or functional groups. For instance, in the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate a significant interaction between the sulfonyl group and the thiadiazole ring, which may suggest similar interactions in N-tert-butyl-1-methylcyclopropane-1-sulfonamide .
Chemical Reactions Analysis
N-tert-butyl sulfonamide compounds are known to participate in various chemical reactions. For example, the N-chloramine salt of tert-butylsulfonamide is an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. The sulfonyl-nitrogen bond in the product can be easily cleaved under mild acidic conditions, which is a useful feature for the liberation of the amino group . Additionally, tert-butyl nitrite can promote oxidative intermolecular sulfonamination of alkynes, leading to the formation of substituted sulfonyl pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-tert-butyl-1-methylcyclopropane-1-sulfonamide can be inferred from related compounds. The tert-butyl group is known to impart steric bulk, which can affect the boiling point, solubility, and stability of the molecule. The presence of the sulfonyl group can influence the acidity and reactivity of the compound. For instance, tert-butyl sulfoxides can be activated and transformed into a variety of sulfinic acid amides, sulfoxides, and sulfinic acid esters, showcasing the reactivity of the sulfinyl moiety .
Wissenschaftliche Forschungsanwendungen
“N-tert-butyl-1-methylcyclopropane-1-sulfonamide” is a type of sulfonamide, and while specific applications for this compound are not widely documented, sulfonamides as a group have various applications in different fields . Here are some potential applications based on the general uses of sulfonamides:
- Pharmaceuticals : Sulfonamides are part of several classes of drugs, including antibiotics, diuretics, and anticonvulsants. They can inhibit the growth and multiplication of bacteria, making them effective in treating bacterial infections .
- Agrochemicals : Some sulfonamides are used in agriculture, for instance, as pesticides or herbicides .
- Dye Synthesis : Sulfonamides are used in the synthesis of dyes due to their ability to form complex structures with various color properties .
- Surfactants and Textile Auxiliaries : Sulfonamides can be used in the production of surfactants and textile auxiliaries .
- Polymers : Sulfonamides can be used in the production of certain types of polymers .
- Drug Intermediates : Sulfonamides, including “N-tert-butyl-1-methylcyclopropane-1-sulfonamide”, can be used as intermediates in the synthesis of other drugs .
- Pharmaceuticals : Sulfonamides, including “N-tert-butyl-1-methylcyclopropane-1-sulfonamide”, can be used in the synthesis of various drugs .
- Agrochemicals : Sulfonamides can be used in the production of certain types of pesticides or herbicides .
- Dye Synthesis : Sulfonamides can be used in the synthesis of dyes .
- Surfactants and Textile Auxiliaries : Sulfonamides can be used in the production of surfactants and textile auxiliaries .
- Polymers : Sulfonamides can be used in the production of certain types of polymers .
- Drug Intermediates : Sulfonamides, including “N-tert-butyl-1-methylcyclopropane-1-sulfonamide”, can be used as intermediates in the synthesis of other drugs .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVKCIUZDXQPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619512 | |
| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |
CAS RN |
669008-25-7 | |
| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)


